6-Acétyl-7-désacétylforskoline

Vue d'ensemble

Description

Isoforskolin is a naturally occurring diterpene with anti-inflammatory activity . It is the principle active component of C. forskohlii native to China . Isoforskolin reduces the secretion of lipopolysaccharide (LPS)-induced cytokines, namely TNF-α, IL-1β, IL-6 and IL-8, in human mononuclear leukocytes .

Synthesis Analysis

Isoforskolin (ISOF) is a bioactive component from the plant Coleus forskohlii, native to Yunnan in China . It has been demonstrated that ISOF has an anti-inflammatory effect on acute lung injury animal models .Molecular Structure Analysis

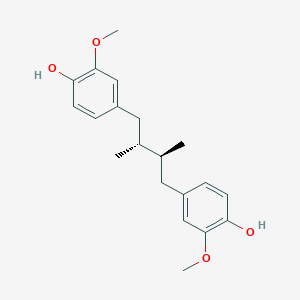

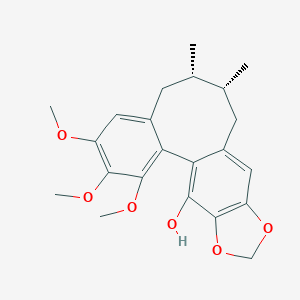

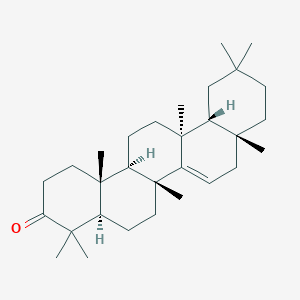

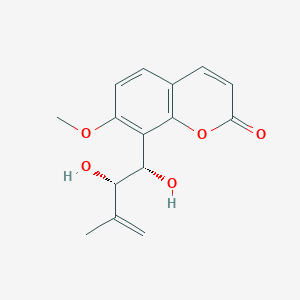

The molecular formula of Isoforskolin is C22H34O7 . The molecular weight is 410.5 .Chemical Reactions Analysis

Isoforskolin has been shown to downregulate the transcription and expression of TNF‑α and IL‑6 induced by recombinant Borrelia burgdorferi basic membrane protein A (rBmpA) . It also reduced the levels of inflammatory mediators (TNF-α, IL-1β, IL-6, IL-17A, MCP-1, MIG, IP-10, and CRP) in the lung homogenate .Applications De Recherche Scientifique

Amélioration de la fonction pulmonaire

L'isoforskoline s'est avérée améliorer la fonction pulmonaire et atténuer l'inflammation dans les cas d'exacerbation aiguë de la bronchopneumopathie chronique obstructive (AECOPD) . Elle réduit la charge virale dans le poumon, diminue l'indice pulmonaire des souris modèles et atténue les lésions pathologiques pulmonaires . Elle améliore également la fonction pulmonaire avec une augmentation du FEV0.1/FVC et une diminution du Rn et du Rrs .

Propriétés anti-inflammatoires

L'isoforskoline présente des propriétés anti-inflammatoires. Elle réduit les niveaux de médiateurs inflammatoires (TNF-α, IL-1β, IL-6, IL-17A, MCP-1, MIG, IP-10 et CRP) dans l'homogénat pulmonaire . Elle diminue également la proportion de cellules Th17 dans les tissus pulmonaires .

Activation de l'adénylyl cyclase

L'isoforskoline a été rapportée comme activant les isoformes de l'adénylyl cyclase (AC) . Cette activation joue un rôle anti-inflammatoire dans la bronchopneumopathie chronique obstructive (BPCO) .

Modulation de la voie AQP4-SPP1-PIK3C3

L'isoforskoline module la voie liée à AQP4-SPP1-PIK3C3 pour la bronchopneumopathie chronique obstructive via la signalisation de l'AMPc . Elle contrôle la voie PIK3C3-AKT-mTOR régulée par l'AMPc, atténuant ainsi le développement de l'inflammation dans la BPCO .

Différenciation Th17/Treg

Mécanisme D'action

Target of Action

Isoforskolin, also known as 6-Acetyl-7-deacetylforskolin, is a naturally occurring diterpene that is isolated from the plant Coleus forskohlii . The primary target of Isoforskolin is adenylate cyclase (AC) , an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). This enzyme plays a crucial role in many biochemical pathways and physiological processes, including the regulation of glycogen, sugar, and lipid metabolism.

Mode of Action

Isoforskolin acts as an activator of adenylate cyclase (AC) . By binding to AC, Isoforskolin increases the conversion of ATP to cAMP . The increase in cAMP levels inside the cell leads to a series of biochemical events that result in various physiological effects.

Pharmacokinetics

It is known that isoforskolin is soluble in ethanol (~15 mg/ml), dmso (~30 mg/ml), and dmf (~30 mg/ml), and is practically insoluble in water .

Result of Action

The activation of AC by Isoforskolin and the subsequent increase in cAMP levels can have several effects at the molecular and cellular levels. For example, in rats, pretreatment with Isoforskolin (10 mg/kg, i.p.) reduced lung injury induced by lipopolysaccharide (LPS) by decreasing the number of nucleated cells, neutrophils, and protein content in bronchoalveolar lavage fluid . In a mouse model of Lyme arthritis induced by injection of recombinant Borrelia burgdorferi basic membrane protein A (BmpA) into the tibiotarsal joint cavity, treatment with Isoforskolin (1 mg/kg, i.p.) reduced the average arthritis index .

Action Environment

The action, efficacy, and stability of Isoforskolin can be influenced by various environmental factors. It is known that Isoforskolin should be stored at -20ºC in a light-protected environment .

Safety and Hazards

Analyse Biochimique

Biochemical Properties

6-Acetyl-7-deacetylforskolin plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known for its adenyl cyclase activating properties . Adenyl cyclase is an important enzyme involved in the regulation of many biological responses, including the regulation of glucose and lipid metabolism .

Cellular Effects

6-Acetyl-7-deacetylforskolin has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it can activate adenyl cyclase, leading to increased levels of cyclic AMP, a key secondary messenger involved in the regulation of metabolism and other cellular functions .

Molecular Mechanism

The molecular mechanism of action of 6-Acetyl-7-deacetylforskolin involves its binding interactions with biomolecules and its influence on enzyme activity and gene expression . As an adenyl cyclase activator, it binds to the enzyme and increases its activity, leading to elevated levels of cyclic AMP .

Temporal Effects in Laboratory Settings

The effects of 6-Acetyl-7-deacetylforskolin can change over time in laboratory settings. Information on the compound’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 6-Acetyl-7-deacetylforskolin can vary with different dosages in animal models . Studies have shown that the compound can have threshold effects, and high doses may lead to toxic or adverse effects .

Metabolic Pathways

6-Acetyl-7-deacetylforskolin is involved in several metabolic pathways. It interacts with enzymes and cofactors, and can influence metabolic flux or metabolite levels . For example, it plays a role in the adenyl cyclase pathway, influencing the levels of cyclic AMP .

Transport and Distribution

6-Acetyl-7-deacetylforskolin is transported and distributed within cells and tissues . It can interact with transporters or binding proteins, and can influence its localization or accumulation .

Subcellular Localization

It could involve targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis of Isoforskolin can be achieved through a series of reactions involving starting materials such as forskolin and isobutyl vinyl ketone.", "Starting Materials": [ "Forskolin", "Isobutyl vinyl ketone", "Sodium borohydride", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Acetic anhydride", "Pyridine" ], "Reaction": [ "Forskolin is reacted with isobutyl vinyl ketone in the presence of sodium borohydride and methanol to form 7,9-dihydroisoforskolin.", "7,9-dihydroisoforskolin is then treated with hydrochloric acid to yield isoforskolin.", "Isoforskolin can be further acetylated by reacting with acetic anhydride and pyridine to form 7,9-diacetoxyisoforskolin." ] } | |

Numéro CAS |

64657-21-2 |

Formule moléculaire |

C22H34O7 |

Poids moléculaire |

410.5 g/mol |

Nom IUPAC |

[(3R,4aR,10aR,10bS)-3-ethenyl-5,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-6-yl] acetate |

InChI |

InChI=1S/C22H34O7/c1-8-19(5)11-14(25)22(27)20(6)13(24)9-10-18(3,4)16(20)15(28-12(2)23)17(26)21(22,7)29-19/h8,13,15-17,24,26-27H,1,9-11H2,2-7H3/t13?,15?,16?,17?,19-,20-,21+,22-/m0/s1 |

Clé InChI |

CLOQVZCSBYBUPB-WXZLUXNRSA-N |

SMILES isomérique |

CC(=O)OC1C2[C@](C(CCC2(C)C)O)([C@]3(C(=O)C[C@](O[C@@]3(C1O)C)(C)C=C)O)C |

SMILES |

CC(=O)OC1C2C(CCC(C2(C3(C(=O)CC(OC3(C1O)C)(C)C=C)O)C)O)(C)C |

SMILES canonique |

CC(=O)OC1C2C(CCC(C2(C3(C(=O)CC(OC3(C1O)C)(C)C=C)O)C)O)(C)C |

Apparence |

Powder |

| 64657-21-2 | |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Isoforskolin is a diterpene known to directly activate adenylyl cyclase (AC) []. This activation leads to increased intracellular levels of cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in various cellular processes [, ].

A: Research indicates that isoforskolin and forskolin exhibit almost equal potency in stimulating adenylyl cyclase in vitro [].

ANone: By increasing cAMP levels, isoforskolin can modulate numerous cellular functions. Studies have shown its potential in:

- Relaxing smooth muscle: Isoforskolin can relax histamine-induced contractions in isolated guinea pig trachea and lung smooth muscle [, ].

- Attenuating inflammation: Isoforskolin demonstrates anti-inflammatory effects in various models, including LPS-induced acute lung injury [, , , , ]. It can lower the production of inflammatory cytokines like TNF-α, IL-1β, and IL-6 [, ].

- Influencing bone metabolism: Isoforskolin, alongside forskolin, may contribute to the bone-protective effects of Coleus forskohlii extract by promoting osteoblast differentiation and influencing bone formation markers [].

A: While the provided abstracts don't explicitly state the molecular formula and weight, they confirm isoforskolin as a labdane-type diterpenoid []. As a diterpene, it likely possesses a core structure composed of four isoprene units. Specific spectroscopic data would be needed for confirmation.

A: A study published in 2011 provides a comprehensive analysis of the spectral characteristics of both forskolin and isoforskolin, including 1D and 2D NMR data [].

ANone: The provided research primarily focuses on the pharmacological properties of isoforskolin. Information on its material compatibility, stability in various conditions outside biological contexts, and catalytic properties is not available in these studies.

A: One study investigating anti-HIV activity synthesized six semi-synthetic derivatives of forskolin for SAR analysis []. The specific modifications and their impact on activity against HIV are detailed in the study. Further research is needed to understand the impact of structural changes on other activities of isoforskolin.

A: Researchers often employ High-Performance Liquid Chromatography (HPLC) coupled with various detection methods, such as evaporative light scattering detection (ELSD) [, ] or tandem mass spectrometry (MS/MS) [, , ], for the quantification of isoforskolin.

A: While the research highlights isoforskolin's potential for oral administration due to good bioavailability [], specific details about its stability in various formulations are limited in the provided abstracts. One study mentions preparing isoforskolin suspensions for topical ocular administration [].

ANone: The provided research focuses on the pharmacological aspects of isoforskolin, and information regarding SHE regulations, long-term toxicity, safety profiles, and potential adverse effects is not included.

A: Studies in guinea pigs show that isoforskolin is rapidly absorbed and distributed after oral, intraperitoneal, and intravenous administration []. It also exhibits rapid elimination, with absolute bioavailability varying based on the route of administration []. A separate study investigates the pharmacokinetics of isoforskolin in beagle dogs using HPLC-MS/MS [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl (1S,4aR,5S,8aR)-5-[(E)-5-acetyloxy-3-methylpent-3-enyl]-4a-methyl-6-methylidene-1,2,3,4,5,7,8,8a-octahydronaphthalene-1-carboxylate](/img/structure/B198023.png)